molecular formula C21H20FN3O2 B2711879 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide CAS No. 1251706-40-7

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2711879
CAS No.: 1251706-40-7
M. Wt: 365.408
InChI Key: PUCQXMPHYNSOQI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule with a molecular formula of C21H24FN3O2 and an average molecular mass of 369.440 Da . This compound features a defined diarylamide scaffold , a structural class of significant interest in medicinal chemistry and biochemical probe development . The molecule contains two key pharmacophoric elements: a 4-fluorophenyl moiety linked to a pyrrole ring and a 4-morpholinophenyl group, connected by a central carboxamide bridge. Compounds with diarylamide scaffolds have been identified as possessing notable bioactivity in research models. Scientific literature has reported that molecules with this core structure can exhibit potent inhibitory activity against urea transporters (UTs) . Urea transporters play a vital role in the urine concentration mechanism in the kidney, and their inhibitors are investigated as potential novel diuretics with a salt-sparing profile . Furthermore, the structural components of this molecule, including the fluorophenyl group and N-heterocycles like the morpholino and pyrrole rings, are frequently encountered in compounds studied for various pharmacological activities, underscoring its value as a versatile chemical template for hit-to-lead optimization campaigns . This product is provided for research purposes as a chemical tool to explore biological mechanisms and structure-activity relationships (SAR). It is intended for use by qualified researchers in laboratory settings only. This material is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-17-3-1-15(2-4-17)16-13-20(23-14-16)21(26)24-18-5-7-19(8-6-18)25-9-11-27-12-10-25/h1-8,13-14,23H,9-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCQXMPHYNSOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

    Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and morpholinophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural features include:

  • Pyrrole-2-carboxamide backbone : A common scaffold in kinase inhibitors due to its planar structure and hydrogen-bonding capability.
  • 4-Fluorophenyl group : Enhances lipophilicity and influences target binding via hydrophobic interactions.

Below is a comparison with structurally related compounds (Table 1):

Compound Name Core Structure Substituents (R1/R2) Molecular Formula Molecular Weight Key Features/Applications Source
4-(4-Fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide (Target) Pyrrole-2-carboxamide R1: 4-Fluorophenyl; R2: 4-Morpholinophenyl C₂₁H₂₀FN₃O₂ 381.41 Potential kinase inhibitor scaffold
4-(2-Ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (Compound 13) Imidazole-pyridine R1: Ethyl; R2: 4-Fluorophenyl/4-Morpholinophenyl C₂₆H₂₇FN₆O 474.54 p38α MAPK inhibitor (IC₅₀ = 12 nM)
4-(Cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide R1: Cyclopropylcarbonyl; R2: 4-Pyridinylmethyl C₁₅H₁₅N₃O₂ 293.30 Unknown (structural analog for solubility studies)
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide R1: 4-Fluorobenzoyl; R2: Thienylmethyl C₁₇H₁₃FN₂O₂S 328.36 Unspecified biological activity
Atorvastatin d-Lactone (Compound in ) Pyrrole-3-carboxamide Complex substituents (statin-like structure) C₃₃H₃₃FN₂O₅ 568.63 Metabolite of atorvastatin; HMG-CoA reductase inhibition

Key Observations :

  • Bioisosteric replacements: The target compound’s morpholinophenyl group is replaced with pyridinylmethyl or thienylmethyl in analogs, altering electronic properties and target selectivity .
  • Heterocyclic core variation : Imidazole-pyridine hybrids (e.g., Compound 13) exhibit higher molecular weights and demonstrated kinase inhibition, suggesting that core flexibility impacts potency .
  • Pharmacophore complexity : Atorvastatin derivatives () highlight how additional functional groups (e.g., lactone rings) expand therapeutic utility .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Carboxamide C=O stretching observed at ~1665 cm⁻¹ (analog data from ) .
  • ¹H NMR : Characteristic peaks for morpholine protons (δ 2.93–3.79 ppm) and pyrrole aromatic protons (δ 6.5–7.8 ppm) align with analogs in and .
  • Mass Spectrometry : High-resolution mass data (e.g., HRFABMS in ) confirm molecular formulas .

Biological Activity

Introduction

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide, with CAS number 1251706-40-7, is a compound of significant interest due to its potential biological activities, particularly in relation to antimicrobial and antiproliferative effects. This article synthesizes findings from various studies to provide an overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3O2C_{21}H_{20}FN_3O_2, with a molecular weight of 365.4 g/mol. The structure features a pyrrole ring substituted with both a fluorophenyl and a morpholinophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
CAS Number1251706-40-7

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis. In a study focusing on pyrrole-2-carboxamides, it was found that compounds with similar structures exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The presence of the fluorophenyl moiety has been associated with enhanced activity against M. tuberculosis, suggesting that electron-withdrawing groups can improve the efficacy of these compounds .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative properties. Research indicates that derivatives of pyrrole-2-carboxamide can inhibit tubulin assembly, which is crucial for cell division. This inhibition leads to mitotic delay and subsequent cell death in cancer cells, such as HeLa cells . The structural modifications in these derivatives, including the introduction of glycol ether groups, have been shown to retain or enhance their antiproliferative activity.

The mechanism by which this compound exerts its biological effects is linked to its interaction with target proteins involved in cell wall synthesis in M. tuberculosis. Specifically, it targets the MmpL3 protein, which plays a crucial role in mycolic acid biosynthesis. This interaction has been confirmed through assays measuring potency against wild-type and mutated variants of the mmpL3 gene .

Study on Anti-TB Activity

In a comprehensive evaluation of pyrrole-2-carboxamides, compound 32 (similar to our target compound) demonstrated remarkable efficacy against drug-resistant tuberculosis strains. It exhibited excellent stability in microsomal assays and minimal inhibition of the hERG K+ channel, indicating a favorable safety profile for further development .

Antiproliferative Mechanism Investigation

Another study focused on the structural basis for the antiproliferative effects observed in pyrrole derivatives. Live-cell imaging revealed that these compounds disrupt microtubule dynamics, leading to abnormal spindle morphology and triggering apoptosis in cancer cells . This highlights the potential application of this compound in cancer therapy.

Q & A

Q. What key synthetic challenges arise when preparing 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, with challenges including steric hindrance from the morpholinophenyl group and ensuring regioselective coupling of the fluorophenyl moiety. Methodological solutions include:

  • Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions .
  • Catalysts : Using Lewis acids (e.g., BF₃·Et₂O) to facilitate coupling reactions .
  • Purification : Employing column chromatography or recrystallization to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing the fluorophenyl (δ ~7.2–7.8 ppm) and morpholinophenyl (δ ~3.0–3.8 ppm) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and absolute stereochemistry, critical for verifying the pyrrole-carboxamide linkage .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

  • Kinase inhibition assays : Assess interaction with target enzymes (e.g., tyrosine kinases) using fluorescence polarization .
  • Cytotoxicity screens : MTT or SRB assays in cancer cell lines to quantify IC₅₀ values .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s molecular conformation?

Discrepancies often arise from solvation effects or incomplete force fields in simulations. Strategies include:

  • Molecular dynamics (MD) simulations : Incorporate explicit solvent models to better mimic experimental conditions .
  • Synchrotron X-ray diffraction : Obtain high-resolution crystallographic data to validate computational geometries .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .

Q. What strategies optimize reaction yield when introducing the morpholinophenyl group during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .
  • Protecting groups : Temporarily block reactive sites on the pyrrole ring to prevent undesired side reactions .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient Buchwald-Hartwig amination .

Q. How does the electronic nature of the fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom:

  • Reduces electron density : Enhances electrophilicity of the phenyl ring, facilitating Suzuki-Miyaura couplings .
  • Stabilizes intermediates : Fluorine’s inductive effect stabilizes transition states in Ullmann or Heck reactions . Experimental validation via Hammett plots can quantify substituent effects .

Q. What methodologies address discrepancies in biological activity data across different assay platforms?

  • Dose-response normalization : Use standardized controls (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
  • Orthogonal assays : Confirm results with complementary techniques (e.g., Western blotting after SPR) .
  • Meta-analysis : Statistically integrate data from multiple studies to identify consensus activity profiles .

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